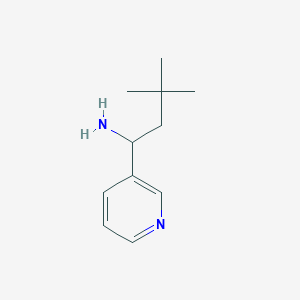

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine

Description

Introduction

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine represents a structurally sophisticated organic compound that bridges the gap between aliphatic amines and pyridine heterocycles. The molecule possesses the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 daltons, establishing it as a medium-sized organic molecule with distinctive chemical properties. The compound's architecture features a pyridine ring at the 3-position connected to a primary amine carbon, which is further substituted with a branched alkyl chain containing a quaternary carbon center bearing two methyl groups. This unique combination of structural elements imparts specific physical and chemical characteristics that distinguish it from simpler pyridine derivatives.

The compound exhibits notable physicochemical properties that reflect its hybrid nature between aromatic and aliphatic systems. According to computational studies and experimental measurements, the molecule demonstrates a boiling point ranging from 256.68°C to 276.9°C at 760 millimeters of mercury, indicating substantial intermolecular forces despite the presence of the bulky tertiary alkyl substituent. The density of the compound is reported as 0.958 grams per cubic centimeter, suggesting a relatively compact molecular packing arrangement. These properties are consistent with the presence of both hydrogen bonding capabilities through the amine functionality and aromatic interactions through the pyridine system.

The structural complexity of this compound manifests in its spectroscopic characteristics and chemical behavior. The molecule contains two distinct nitrogen atoms with different electronic environments: the pyridine nitrogen exhibiting aromatic character and the aliphatic amine nitrogen demonstrating basic properties typical of primary amines. This dual nitrogen functionality creates opportunities for diverse chemical transformations and biological interactions, making the compound particularly valuable for medicinal chemistry applications. The presence of the sterically hindered quaternary carbon center adjacent to the amine functionality adds another layer of complexity to the molecule's reactivity profile.

Historical Context and Discovery

The development of this compound emerged from the broader exploration of pyridine-containing pharmaceuticals and bioactive compounds that gained momentum in the late twentieth and early twenty-first centuries. While specific historical records of the compound's initial synthesis are not extensively documented in the available literature, its registration in major chemical databases and commercial availability through multiple suppliers suggests its development occurred within the context of medicinal chemistry research programs focused on pyridine derivatives. The compound's Chemical Abstracts Service number 959239-41-9 indicates its formal recognition and registration within the chemical literature system, providing researchers with a standardized identifier for academic and commercial purposes.

The emergence of this compound can be traced to the growing interest in aminopyridine scaffolds for pharmaceutical applications, particularly in the development of kinase inhibitors and other therapeutic targets. Research literature from the 2010s demonstrates increasing attention to pyridine-containing molecules with specific substitution patterns that enhance biological activity and selectivity. The structural motif present in this compound, combining pyridine with branched aliphatic amines, represents a design strategy aimed at optimizing both pharmacological properties and synthetic accessibility.

Commercial availability data suggests that the compound became readily accessible to researchers through multiple chemical suppliers by the 2020s, indicating successful scale-up of synthetic methodologies and growing demand from the research community. The availability of the compound at high purity levels (typically 95% or greater) from various international suppliers demonstrates the maturation of synthetic approaches and quality control methods for this specific molecule. This commercial accessibility has facilitated broader research applications and contributed to the compound's integration into diverse chemical biology and medicinal chemistry programs.

The compound's integration into research databases and chemical libraries reflects the systematic approach to chemical space exploration that characterizes modern drug discovery efforts. Its inclusion in building block collections and screening libraries suggests recognition of its potential value as a synthetic intermediate or lead compound for further chemical modification. The standardization of nomenclature and structural representation across multiple databases indicates the compound's acceptance within the broader chemical research community.

Significance in Pyridine Chemistry

This compound occupies a significant position within pyridine chemistry due to its unique substitution pattern and the presence of multiple reactive sites that enable diverse chemical transformations. The compound exemplifies the versatility of pyridine as a core heterocycle in medicinal chemistry, demonstrating how strategic substitution can modulate both electronic properties and steric accessibility. The 3-position substitution pattern on the pyridine ring provides an optimal balance between electronic activation and synthetic accessibility, making this positional isomer particularly valuable for further functionalization reactions.

The presence of the primary amine functionality attached directly to the pyridine ring system creates opportunities for extensive chemical elaboration through standard amine chemistry protocols. This structural feature enables the formation of amides, carbamates, sulfonamides, and other nitrogen-containing functional groups that are prevalent in pharmaceutical compounds. The strategic positioning of the amine group allows for the introduction of various substituents that can modulate biological activity, pharmacokinetic properties, and selectivity profiles. Research applications have demonstrated the utility of this scaffold in the synthesis of compounds targeting specific biological pathways, including kinase inhibition and receptor modulation.

The branched alkyl substituent containing the quaternary carbon center contributes additional complexity to the molecule's three-dimensional structure and influences its interactions with biological targets. This structural element provides steric bulk that can enhance selectivity in biological systems while maintaining sufficient flexibility to accommodate binding to diverse protein environments. The tert-butyl-like character of the 3,3-dimethyl substitution pattern is particularly valuable in medicinal chemistry, as such groups often contribute to improved metabolic stability and enhanced binding affinity through favorable hydrophobic interactions.

Within the broader context of pyridine chemistry, this compound represents an important example of how classical heterocyclic scaffolds can be modified to create novel chemical entities with enhanced properties. The combination of aromatic and aliphatic nitrogen functionalities within a single molecule provides chemists with multiple vectors for optimization during lead compound development. The success of this structural motif has inspired the development of related compounds and contributed to the expansion of chemical libraries focused on pyridine-containing pharmaceuticals.

Classification and Nomenclature

This compound belongs to several important chemical classifications that reflect its structural complexity and functional diversity. Primarily, the compound is classified as an aminopyridine, a broad category encompassing pyridine derivatives bearing amino group substitutions. More specifically, it represents a member of the 3-pyridylmethylamine family, characterized by the presence of an amine functionality directly attached to the 3-position of the pyridine ring through a carbon linker. This classification places the compound within a well-established group of biologically active molecules with diverse pharmacological properties.

The systematic nomenclature of the compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being 3,3-dimethyl-1-pyridin-3-ylbutan-1-amine. Alternative acceptable names include this compound, which emphasizes the pyridine connectivity, and 1-(pyridin-3-yl)-3,3-dimethylbutan-1-amine, which prioritizes the pyridine ring in the naming sequence. The variety of acceptable systematic names reflects the complexity of naming branched heterocyclic compounds and the flexibility inherent in chemical nomenclature systems.

From a functional group perspective, the compound contains both primary amine and pyridine functionalities, classifying it as a heterocyclic primary amine. The presence of the quaternary carbon center within the alkyl chain adds an additional structural classification as a neopentyl-type system, characterized by the (CH₃)₃C- motif. This structural feature influences both the compound's physical properties and its reactivity patterns, particularly in substitution and elimination reactions involving the amine functionality.

The following table summarizes the key identification and classification parameters for this compound:

The compound's chemical classification extends to its role as a building block in pharmaceutical research, where it serves as an intermediate for the synthesis of more complex bioactive molecules. This application-based classification highlights its importance in medicinal chemistry and drug discovery efforts. The molecule's structural features make it particularly suitable for incorporation into kinase inhibitor scaffolds and other therapeutic frameworks targeting protein-protein interactions and enzymatic processes.

Propriétés

IUPAC Name |

3,3-dimethyl-1-pyridin-3-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-11(2,3)7-10(12)9-5-4-6-13-8-9/h4-6,8,10H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKDKWYBQJERMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670518 | |

| Record name | 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959239-41-9 | |

| Record name | 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination

This method involves the condensation of a ketone precursor with 3-aminopyridine, followed by catalytic hydrogenation.

- Step 1 : React 3,3-dimethylbutan-2-one with 3-aminopyridine in methanol or THF under reflux.

- Step 2 : Introduce a reducing agent (e.g., sodium cyanoborohydride or Raney Nickel under H₂ pressure).

- Optimization :

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Yb(OAc)₃, Raney Ni | |

| Solvent | MeOH-THF (1:1) | |

| Temperature | 25–80°C | |

| Yield | 71–86% (inferred from analogs) |

Alkylation of 3-Aminopyridine

Direct alkylation of 3-aminopyridine using a 3,3-dimethylbutyl halide.

- Step 1 : Protect the amine group of 3-aminopyridine (e.g., as a phthalimide) to prevent over-alkylation.

- Step 2 : React with 1-bromo-3,3-dimethylbutane in the presence of a strong base (e.g., BuLi or K₂CO₃).

- Step 3 : Deprotect the amine under acidic conditions (e.g., HCl/EtOH).

- Base-catalyzed alkylation of unprotected amines often leads to low regioselectivity.

- Steric hindrance from the 3,3-dimethyl group may necessitate prolonged reaction times (4–8 h).

Hydrolysis of Nitriles

Conversion of a nitrile intermediate to the primary amine.

- Step 1 : Synthesize 3-(3-pyridinyl)-3,3-dimethylbutyronitrile via nucleophilic substitution.

- Step 2 : Catalytically hydrogenate the nitrile using Pd/C or Ra-Ni under H₂.

- Requires high-pressure H₂ (≥100 psi) for complete reduction.

- Risk of over-reduction to secondary amines without careful monitoring.

Purification Techniques

Critical steps to achieve high-purity product:

- Activated Carbon Treatment : Remove organic impurities by stirring the crude product with activated carbon in ethanol at 70–80°C.

- Crystallization : Use ethyl acetate at sub-zero temperatures (-2°C to 2°C) to isolate the hydrochloride salt with >99.5% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires specialized catalysts | 70–85% |

| Alkylation | Straightforward reagents | Low regioselectivity | 50–65% |

| Nitrile Hydrolysis | Scalable | High-pressure equipment needed | 60–75% |

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted amines or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine is primarily researched for its potential role as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties. A study demonstrated that derivatives of pyridine-based amines could influence serotonin and norepinephrine levels in animal models, suggesting potential applications in treating depression and anxiety disorders.

Neuropharmacology

The compound's interaction with neurotransmitter systems has been studied extensively. It may modulate dopaminergic and serotonergic pathways, which are critical in various neuropsychiatric conditions.

Case Study: Neuroprotective Effects

A recent investigation into neuroprotective properties showed that similar compounds could reduce oxidative stress in neuronal cells, indicating a potential for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial properties of this compound. Its efficacy against various pathogens positions it as a candidate for antibiotic development.

Case Study: Efficacy Against Bacterial Strains

In vitro tests demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Cancer Research

The compound's potential anticancer properties are under investigation, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Cytotoxicity Testing

Research involving human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Antidepressant | Animal Models | Varies | Increased serotonin levels |

| Neuroprotective | Neuronal Cells | Varies | Reduced oxidative stress |

| Antimicrobial | Staphylococcus aureus | Varies | Significant growth inhibition |

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| This compound | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Mécanisme D'action

The mechanism of action of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparaison Avec Des Composés Similaires

Physicochemical Properties

- Lipophilicity: The 3,3-dimethyl substitution in the target compound increases logP compared to non-methylated analogs like 1-(3-pyridyl)-1-butylamine. This enhances membrane permeability but may reduce aqueous solubility .

- The pyridine ring and dimethyl groups likely elevate the boiling point and reduce water solubility due to hydrophobic interactions.

- For example, related triazolo-pyridine derivatives require multi-step protocols with cesium carbonate and copper catalysts .

Commercial and Research Relevance

- Availability : The target compound is listed by suppliers like AldrichCPR and CymitQuimica but marked as discontinued in some catalogs .

Activité Biologique

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine (commonly referred to as 3,3-DMPB) is a compound of significant interest in pharmacological research due to its classification as a beta-adrenergic agonist . This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C11H18N2

- Molecular Weight : 178.27 g/mol

- Structural Characteristics : The compound features a butanamine backbone with a 3-pyridinyl group and two methyl groups attached to the first carbon. This unique structure allows for selective interaction with beta receptors in the body, mimicking the effects of endogenous catecholamines such as adrenaline and noradrenaline.

As a beta-adrenergic agonist, 3,3-DMPB primarily stimulates beta receptors, leading to various physiological effects:

- Cardiovascular Effects : Increased heart rate and contractility.

- Respiratory Effects : Bronchodilation, making it potentially useful in treating conditions like asthma or chronic obstructive pulmonary disease (COPD).

- Metabolic Effects : Modulation of glucose metabolism and lipolysis.

The precise mechanisms through which 3,3-DMPB exerts these effects are still under investigation, with ongoing research aimed at elucidating its interactions at the molecular level .

Pharmacological Research

Current studies focus on the following key areas regarding the biological activity of 3,3-DMPB:

- Cardiovascular Applications : Research indicates that compounds like 3,3-DMPB could be beneficial in managing heart conditions due to their ability to enhance cardiac output and improve blood flow.

- Respiratory Disorders : The bronchodilatory properties suggest potential applications in treating asthma and other respiratory ailments.

- Neurological Effects : Preliminary studies hint at possible neuroprotective effects, warranting further exploration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,3-DMPB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 1-(3-Pyridinyl)-2-propanamine | Contains a pyridine ring and propanamine | Less sterically hindered than 3,3-DMPB |

| N,N-Dimethyl-2-pyridinemethanamine | Dimethylated nitrogen with a pyridine | Exhibits different receptor selectivity |

| Isoproterenol | Beta-receptor agonist with isopropyl group | More potent but less selective |

The structural arrangement of 3,3-DMPB allows for selective binding to beta receptors while potentially minimizing side effects associated with non-selective adrenergic agonists.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3,3-DMPB:

- A study highlighted its efficacy in improving cardiac function in animal models of heart failure. The administration of 3,3-DMPB resulted in significant increases in cardiac output compared to control groups .

- Another research effort focused on its anti-inflammatory properties. In vitro experiments demonstrated that 3,3-DMPB reduced the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating potential applications in inflammatory diseases .

Q & A

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.